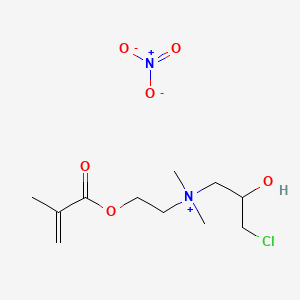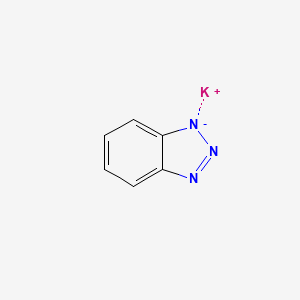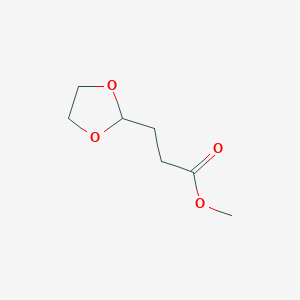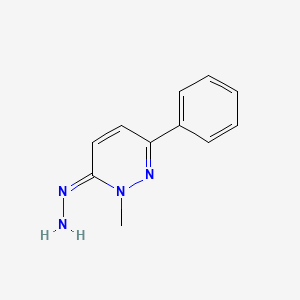![molecular formula C12H19Cl2NO2 B13795850 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride](/img/structure/B13795850.png)
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butylamino group, a hydroxyethyl group, and a chlorophenol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorophenol with tert-butylamine and ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorophenol moiety, resulting in the formation of simpler amines.
Substitution: The chlorine atom in the chlorophenol moiety can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted phenols.
科学的研究の応用
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased heart rate.
類似化合物との比較
4-[2-(tert-Butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride can be compared with other similar compounds, such as:
Levalbuterol: A bronchodilator with a similar mechanism of action but different structural features.
Salbutamol: Another beta-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Terbutaline: A compound with similar pharmacological effects but distinct chemical structure.
These comparisons highlight the unique structural features and specific applications of this compound, making it a valuable compound in various scientific and industrial fields.
特性
分子式 |
C12H19Cl2NO2 |
|---|---|
分子量 |
280.19 g/mol |
IUPAC名 |
4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO2.ClH/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13;/h4-6,11,14-16H,7H2,1-3H3;1H |
InChIキー |
VTESOEISRHOZBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


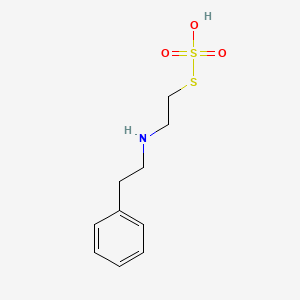
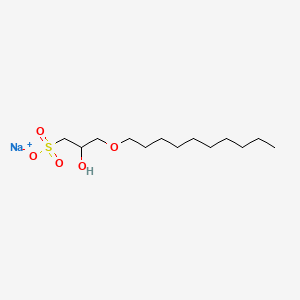
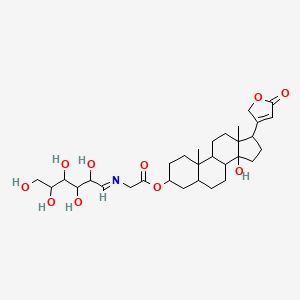
![1-[(2,6-Dichlorophenyl)methyl]-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine](/img/structure/B13795789.png)
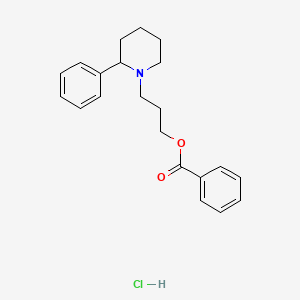
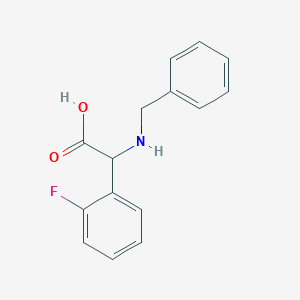
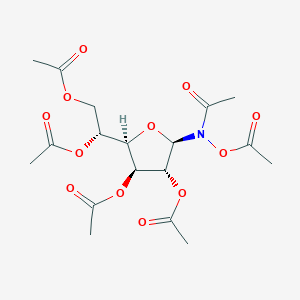

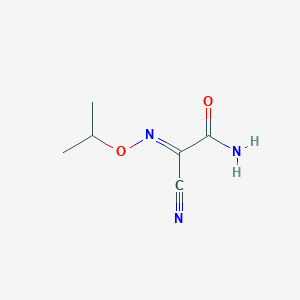
![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
